1H-Pyrazolo[3,4-b]pyridine-5-carboxamide, 4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl-
Overview
Description
1H-Pyrazolo[3,4-b]pyridine-5-carboxamide, 4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic system consisting of a pyrazole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable hydrazine derivative with a pyridine carboxylic acid or its ester under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[3,4-b]pyridine-5-carboxamide, 4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyridine-5-carboxamide, 4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine-5-carboxamide, 4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity . The compound can bind to the active site of the target protein, leading to conformational changes that affect its function. Pathways such as the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways may be involved in its biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in the substituents attached to the pyrazole and pyridine rings.
Amino-pyrazoles: These compounds have a pyrazole ring with an amino group at various positions, exhibiting similar biological activities.
Uniqueness
1H-Pyrazolo[3,4-b]pyridine-5-carboxamide, 4-amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pent-3-ynyl and prop-2-enyl groups enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
4-amino-1-pent-3-ynyl-N-prop-2-enylpyrazolo[3,4-b]pyridine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-3-5-6-8-20-14-11(10-19-20)13(16)12(9-18-14)15(21)17-7-4-2/h4,9-10H,2,6-8H2,1H3,(H2,16,18)(H,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOHUNITDKKDQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCN1C2=NC=C(C(=C2C=N1)N)C(=O)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145921 | |
Record name | 4-Amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103586-12-5 | |
Record name | 4-Amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103586-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ici 190622 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103586125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-1-(3-pentyn-1-yl)-N-2-propen-1-yl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ICI-190622 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC2UD08PKW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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